4-tert-Butyloxycarbonyl-L-phenylalanine 4-tert-Butyloxycarbonyl-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 218962-77-7
VCID: VC21542367
InChI: InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

4-tert-Butyloxycarbonyl-L-phenylalanine

CAS No.: 218962-77-7

Cat. No.: VC21542367

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyloxycarbonyl-L-phenylalanine - 218962-77-7

CAS No. 218962-77-7
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
IUPAC Name (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Standard InChI InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1
Standard InChI Key KDWYFVGLKNKOMV-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

4-tert-Butyloxycarbonyl-L-phenylalanine, also known as (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid, is a modified phenylalanine amino acid with a tert-butyloxycarbonyl group at the para position of the phenyl ring. The compound has a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol .

Structural Characteristics

The compound features several key structural elements:

  • A chiral center at the α-carbon (S configuration)

  • A phenyl ring with a tert-butyloxycarbonyl substituent at the para position

  • A carboxylic acid group

  • A primary amine group

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 4-tert-Butyloxycarbonyl-L-phenylalanine:

PropertyValueReference
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Physical State (20°C)Solid
AppearanceWhite to almost white powder or crystals
SolubilitySoluble in methanol, dichloromethane, DMF, NMP

The compound is part of a broader class of protected amino acids that serve crucial roles in peptide synthesis and pharmaceutical development.

Applications in Research and Industry

4-tert-Butyloxycarbonyl-L-phenylalanine is widely utilized across multiple research domains and industrial applications.

Peptide Synthesis

This compound serves as a protective group in the synthesis of peptides, allowing for selective reactions without interfering with other functional groups . Key applications include:

  • Solid-phase peptide synthesis (SPPS)

  • Solution-phase peptide synthesis

  • Controlled peptide chain elongation

  • Selective formation of peptide bonds

The tert-butyloxycarbonyl group at the para position provides additional functionality while maintaining the core properties of phenylalanine, making it valuable for specialized peptide designs .

Drug Development

In pharmaceutical research, 4-tert-Butyloxycarbonyl-L-phenylalanine plays a significant role in the design of peptide-based therapeutics:

  • Enhanced stability of peptide drugs

  • Improved pharmacokinetic properties

  • Reduced susceptibility to enzymatic degradation

  • Modified binding affinity to target receptors

The compound has been particularly valuable in cancer treatment research, where modified peptides can enhance efficacy and reduce side effects .

Bioconjugation

The compound is utilized in bioconjugation processes, linking biomolecules like proteins and antibodies to therapeutic agents:

  • Creation of antibody-drug conjugates

  • Development of targeted delivery systems

  • Enhancement of drug formulation properties

  • Improvement of targeting and delivery of therapeutic agents

Protein Engineering

Researchers employ 4-tert-Butyloxycarbonyl-L-phenylalanine to modify amino acids in proteins:

  • Development of proteins with enhanced stability

  • Creation of proteins with modified activity profiles

  • Incorporation of novel functionality into protein structures

  • Generation of proteins with improved performance for biotechnological applications

Analytical Chemistry

In analytical applications, this compound serves important roles:

  • Study of protein interactions and structures

  • Development of specialized chromatographic methods

  • Creation of new diagnostic tools

  • Investigation of biological processes

Recent Research Findings

Recent studies have explored the diverse applications and properties of 4-tert-Butyloxycarbonyl-L-phenylalanine and related compounds.

Radiochemical Applications

Modified phenylalanine derivatives have been developed for radiochemical applications, particularly in imaging. Studies have described the synthesis and evaluation of compounds like p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) and p-(3-[18F]fluoropropyl)-L-phenylalanine (FPP) for tumor metabolic imaging .

These developments demonstrate the versatility of phenylalanine-based compounds for diagnostic applications and highlight potential future directions for 4-tert-Butyloxycarbonyl-L-phenylalanine derivatives .

Comparison with Related Compounds

4-tert-Butyloxycarbonyl-L-phenylalanine shares structural similarities with several related compounds but possesses distinct properties that make it valuable for specific applications.

Comparison with Boc-L-phenylalanine

Table 2 compares 4-tert-Butyloxycarbonyl-L-phenylalanine with the more common Boc-L-phenylalanine:

Property4-tert-Butyloxycarbonyl-L-phenylalanineBoc-L-phenylalanineReference
Molecular FormulaC14H19NO4C14H19NO4
Molecular Weight265.30 g/mol265.31 g/mol
Protection SitePara position of phenyl ringAmino group
Primary ApplicationPeptide synthesis with para-substitutionStandard peptide synthesis

While both compounds share the same molecular formula, the position of the tert-butyloxycarbonyl group differs significantly, leading to distinct chemical behaviors and applications .

Comparison with Z-(4-tert-butyloxycarbonyl)-L-phenylalanine

Z-(4-tert-butyloxycarbonyl)-L-phenylalanine represents a compound with both N-terminal protection (Z-group) and para-position functionalization:

Property4-tert-Butyloxycarbonyl-L-phenylalanineZ-(4-tert-butyloxycarbonyl)-L-phenylalanineReference
Molecular FormulaC14H19NO4C22H25NO6
Molecular Weight265.30 g/mol399.4 g/mol
Protection GroupsPara-BocZ-group and para-Boc
Free Amino GroupYesNo

The presence of the additional Z-protecting group in Z-(4-tert-butyloxycarbonyl)-L-phenylalanine alters its reactivity profile and applications in peptide synthesis .

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